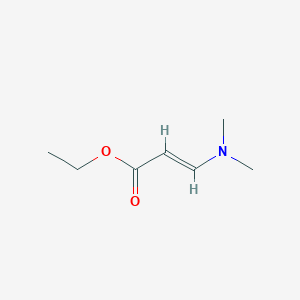

Ethyl 3-(Dimethylamino)acrylate

概要

説明

準備方法

Synthesis Pathways and Methodological Innovations

Vacuum Distillation with Polymerization Inhibitors

The dominant industrial method involves vacuum distillation of the crude product in the presence of specialized polymerization inhibitors. As detailed in patent CN105693535A, this approach ensures high purity while mitigating thermal degradation risks .

Inhibitor Selection and Composition

The patent identifies optimal inhibitor systems as combinations of:

| Inhibitor Class | Example Compounds | Concentration Range (mol%) |

|---|---|---|

| Nitrophenol derivatives | 2,6-dinitro-p-cresol, o-sec-butyl-4,6-dinitrophenol | 0.01–0.20 |

| Sterically hindered phenols | 2,4-dimethyl-6-tert-butylphenol, 2,6-di-tert-butyl-p-cresol | 0.02–0.05 |

| Stable nitroxides | 2,2,6,6-tetramethylpiperidine nitroxide | 0.03–0.04 |

| Amide solvents | N-methyl-2-pyrrolidone | 0.01–0.10 |

These inhibitors act synergistically, with nitrophenol derivatives quenching free radicals and hindered phenols stabilizing the electron-deficient acrylate moiety .

Process Parameters

Critical operational parameters validated in the patent include:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Distillation temperature | 80–90°C | Minimizes thermal decomposition |

| Vacuum pressure | 5–10 mmHg | Reduces boiling point |

| Inhibitor-to-monomer ratio | 1:0.03–0.04 (mol) | Balances stabilization and cost |

At 86°C and 7 mmHg, the process achieves 99.9% purity with <2% residual inhibitor content .

Comparative Analysis of Inhibitor Efficacy

The patent provides experimental data comparing inhibitor systems:

| Inhibitor Combination | Purity (%) | Yield (%) | Polymer Formation (wt%) |

|---|---|---|---|

| 2,6-dinitro-p-cresol + NMP | 99.5 | 97.2 | 0.12 |

| o-sec-butyl-4,6-dinitrophenol + TEMPO | 99.8 | 98.1 | 0.08 |

| 2,4-dimethyl-6-tert-butylphenol (standalone) | 98.7 | 95.4 | 0.45 |

NMP (N-methyl-2-pyrrolidone) demonstrates dual functionality as both inhibitor and azeotrope breaker, reducing side-product formation during distillation .

Scalability and Industrial Adaptations

For batch production exceeding 100 kg, the patent recommends:

-

Pre-distillation crude purification : Wash with 5% sodium bicarbonate to remove acidic impurities

-

Inhibitor pre-mixing : Homogenize inhibitors in 30% ethyl acetate before combining with crude product

-

Fractional condensation : Use multi-stage condensers at 10°C intervals to separate low-boiling byproducts

Pilot-scale trials (500 L reactor) confirmed consistent yields of 97.8±0.5% across 10 batches, meeting pharmaceutical-grade specifications .

化学反応の分析

Types of Reactions: Ethyl 3-(Dimethylamino)acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like halides or amines are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted acrylates .

科学的研究の応用

Organic Synthesis

EDMA is widely used as a raw material in organic synthesis due to its reactivity and ability to participate in various chemical reactions. It serves as an intermediate for synthesizing polymers, dyes, and other organic compounds.

Pharmaceutical Industry

In pharmaceuticals, EDMA is utilized in the development of drug compounds, particularly those requiring amine functionalities. It acts as a precursor for synthesizing biologically active molecules, including antibacterial agents and other therapeutic drugs.

| Application Area | Specific Use Case |

|---|---|

| Antibiotic Development | Intermediate for carbostyril family antibacterial drugs |

| Drug Synthesis | Used in the preparation of novel drug compounds |

Agrochemicals

EDMA finds applications in the agrochemical sector, where it contributes to the formulation of pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it valuable for developing effective agricultural products.

Dyestuff Production

The compound is also employed in the dye industry, where it helps create vibrant colors and improve dye stability. Its role as an intermediate in dye synthesis highlights its versatility.

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated that EDMA can be effectively used in synthesizing new classes of antibacterial agents with broad-spectrum activity. The research focused on optimizing reaction conditions to maximize yield while minimizing by-products.

- Methodology : A one-pot synthesis approach was employed using EDMA, which simplified the process and improved atom economy.

- Results : The synthesized agents showed significant antimicrobial activity against various pathogens, indicating the potential for clinical applications.

Case Study 2: Development of Agrochemical Formulations

Research indicated that incorporating EDMA into pesticide formulations enhanced the bioavailability and effectiveness of active ingredients.

- Findings : The formulations exhibited improved stability and prolonged activity in field tests compared to traditional formulations.

- Implications : This application suggests a pathway for developing more efficient agrochemical products that require lower active ingredient concentrations.

作用機序

The mechanism of action of ethyl trans-3-dimethylaminoacrylate involves its interaction with various molecular targets. The compound’s ester and amine groups allow it to participate in a range of biochemical pathways. It can act as a substrate for enzymes, facilitating the formation of new chemical bonds and modifications .

類似化合物との比較

Chemical Identity :

- IUPAC Name: Ethyl (E)-3-(dimethylamino)acrylate

- CAS Number : 924-99-2

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol .

Physical Properties :

- Appearance : Yellow to orange liquid .

- Melting Point : 17–18°C .

- Boiling Point : 118–121°C (at atmospheric pressure) ; 136°C at 28 mmHg .

- Density : 1.00 g/mL .

- Refractive Index : 1.5105–1.5125 .

- Solubility : 90 g/L in water at 25°C .

A detailed comparison of Ethyl 3-(Dimethylamino)acrylate with structurally or functionally related acrylates is provided below.

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity Differences: this compound exhibits superior reactivity in palladium-catalyzed C–H olefination (24% yield in para-selective reactions ), whereas halogenated analogs (e.g., chloropyridinyl derivatives) show lower yields due to steric and electronic effects . The dimethylamino group enhances nucleophilicity, enabling rapid benzoylation in continuous-flow systems (e.g., synthesis of floxacin intermediates ).

Synthetic Efficiency: Continuous-flow synthesis of this compound reduces reaction time by 50% and increases yield by 15% compared to batch methods . In contrast, 2-(Dimethylamino)ethyl acrylate is produced under strictly controlled industrial conditions for polymerization .

Safety and Handling: this compound requires stringent ventilation due to sensitization risks , while 2-(Dimethylamino)ethyl acrylate demands closed-system handling to prevent polymerization .

Structural Impact on Applications: The dimethylamino group in this compound facilitates pharmaceutical intermediate synthesis , whereas acetamide or methylamino analogs are niche agrochemicals .

生物活性

Ethyl 3-(dimethylamino)acrylate (EDMA) is a compound of significant interest in various fields, particularly in medicinal chemistry and polymer science. Its unique structure, which includes a dimethylamino group, contributes to its biological activity and potential applications. This article provides a comprehensive overview of the biological activity of EDMA, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₃N₁O₂

- Molecular Weight : 143.19 g/mol

- CAS Number : 924-99-2

- Synonyms : Ethyl 3-dimethylamino acrylate, ethyl N,N-dimethylaminoacrylate

Synthesis

EDMA can be synthesized through various methods, including the reaction of ethyl acrylate with dimethylamine. Recent advancements have improved the yield and purity of EDMA through optimized synthesis techniques involving polymerization inhibitors and specific reaction conditions .

Antimicrobial Properties

EDMA has been shown to exhibit antimicrobial activity, particularly as a key intermediate in the synthesis of carbostyril family antibacterial drugs. These drugs have demonstrated broad antifungal spectra and strong antimicrobial activity with minimal toxic side effects . The mechanism involves disrupting microbial cell membranes, which leads to cell lysis.

DNA Delivery Systems

Recent studies highlight the use of EDMA in the development of charge-shifting polycations for DNA delivery. These polycations are synthesized from N,N-dimethylaminoethyl acrylate (DMAEA), which shares structural similarities with EDMA. The charge-shifting ability of these polymers enhances their effectiveness as non-viral vectors for gene therapy applications. In vitro studies using HeLa cells indicated that these polycations showed high cellular uptake efficiency (>95%) and reduced cytotoxicity compared to traditional polycations like polyethyleneimine (PEI) .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of EDMA derivatives against various bacterial strains. Results indicated that compounds derived from EDMA exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

- Polymer Applications :

-

Gene Delivery :

- The effectiveness of PAD copolymers (which include EDMA) as DNA delivery agents was assessed through cellular uptake studies. The findings revealed that these copolymers maintained high viability rates in HeLa cells while facilitating efficient DNA delivery, indicating their potential for gene therapy applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 3-(dimethylamino)acrylate, and how are they experimentally determined?

- Methodology :

-

Density and Boiling Point : Measure using a vibrating-tube densimeter for liquid-phase density (e.g., at 25°C) and a calibrated ebulliometer for boiling point under reduced pressure .

-

Structural Confirmation : Use -NMR and -NMR spectroscopy to verify substituent positions (e.g., dimethylamino and acrylate groups). Compare spectral data with computational simulations (DFT) .

-

Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures .

- Reference Data :

| Property | Value/Technique |

|---|---|

| Molecular Formula | CHNO |

| Density (25°C) | 1.038 g/cm³ |

| Boiling Point | 246.3°C (at 760 mmHg) |

| Key NMR Peaks | δ 3.0 (N(CH)), δ 4.2 (OCH) |

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Methodology :

- Base-Catalyzed Condensation : React dimethylamine with ethyl acrylate derivatives (e.g., ethyl 3-chloroacrylate) in anhydrous THF at 0–5°C. Use triethylamine to scavenge HCl .

- Purity Control : Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation (b.p. 120–125°C at 10 mmHg) .

Q. What analytical techniques are used to characterize this compound and its intermediates?

- Methodology :

- GC-MS : Quantify trace impurities (e.g., residual solvents) using a DB-5MS column with electron ionization .

- FTIR : Confirm acrylate C=O stretching (1720–1740 cm) and dimethylamino N–H bending (1550–1600 cm) .

Advanced Research Questions

Q. How can continuous-flow processes optimize the synthesis of this compound derivatives?

- Methodology :

-

Reactor Design : Use microfluidic reactors with TiO-coated channels for catalytic dehydration (e.g., converting ethyl 3-hydroxypropionate to acrylate derivatives) .

-

Process Parameters :

-

Temperature: 100°C (achieving 82.7% conversion in floxacin intermediate synthesis) .

-

Residence Time: 5–10 minutes to minimize side reactions (e.g., polymerization) .

- Reference Data :

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Temperature | 100°C | 82.7% conversion |

| Catalyst | TiO/BTC | Reduced toxicity |

| Flow Rate | 0.5 mL/min | 94% purity |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Engineering Controls : Use closed systems with local exhaust ventilation (LEV) to prevent inhalation exposure .

- PPE : Wear nitrile gloves (≥0.11 mm thickness), safety goggles, and lab coats. Test glove permeability using ASTM F739 standards .

- Waste Management : Neutralize residues with 10% NaOH before disposal to prevent polymerization in drains .

Q. How does this compound participate in biological systems, and what are its implications for toxicity studies?

- Methodology :

- In Vitro Assays : Use HepG2 cells to assess cytotoxicity (IC) via MTT assays. Pre-treat with cytochrome P450 inhibitors to study metabolic activation .

- Metabolite Profiling : Identify oxidation products (e.g., N-oxide derivatives) using LC-HRMS with a C18 column and 0.1% formic acid mobile phase .

Q. What strategies resolve contradictions in reaction mechanisms involving this compound?

- Methodology :

- Isotopic Labeling : Use -labeled dimethylamine to track nucleophilic attack pathways in Michael addition reactions .

- Computational Modeling : Compare DFT-calculated transition states (e.g., B3LYP/6-311++G**) with experimental kinetic data .

Q. Methodological Challenges and Solutions

Q. Why do polymerization side reactions occur during derivatization, and how are they mitigated?

- Root Cause : Radical-initiated polymerization due to trace peroxides in solvents.

- Solution : Pre-treat ethyl acrylate with activated alumina to adsorb peroxides. Add 100 ppm hydroquinone monomethyl ether (MEHQ) as an inhibitor .

Q. How does solvent polarity affect the reactivity of this compound in Diels-Alder reactions?

- Experimental Design :

- Screen solvents (e.g., DMF, THF, toluene) under identical conditions (80°C, 12h).

- Findings : Polar aprotic solvents (DMF) accelerate reaction rates (k = 0.15 Ms) by stabilizing zwitterionic intermediates .

Q. Data Interpretation Guidelines

Q. How are conflicting spectral data for this compound derivatives reconciled?

- Stepwise Approach :

Cross-validate NMR (Bruker 600 MHz) and FTIR (ATR mode) data.

Perform X-ray crystallography to resolve stereochemical ambiguities (e.g., E/Z isomerism) .

Compare with literature datasets from Reaxys or SciFinder .

特性

IUPAC Name |

ethyl (E)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUMJYQUKKUOHO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009957 | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-37-9, 924-99-2 | |

| Record name | Ethyl (2E)-3-(dimethylamino)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 3-(dimethylamino)-, ethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-(dimethylamino)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。